molecular formula C18H23N3O4 B046001 4-Ureidoetodolac CAS No. 111478-85-4

4-Ureidoetodolac

Cat. No.: B046001
CAS No.: 111478-85-4
M. Wt: 345.4 g/mol
InChI Key: FOYLTCVVCSZQDD-UHFFFAOYSA-N
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Description

4-Ureidoetodolac is a metabolite of the nonsteroidal anti-inflammatory drug (NSAID) etodolac (1,8-diethyl-1,3,4,9-tetrahydropyrano-[3,4-b]indole-1-acetic acid). It is formed via metabolic modification of the parent compound, specifically through the addition of a ureido group at the C4 position of the indole ring . Synthesized to confirm its identity during metabolite profiling, 4-Ureidoetodolac was tested for anti-inflammatory activity in a rat adjuvant edema model and for its capacity to inhibit prostaglandin production in chondrocyte cells. Pharmacokinetic studies indicate that 4-Ureidoetodolac is a minor metabolite, with less than 1% of an etodolac dose excreted unchanged in urine, alongside hydroxylated and glucuronidated derivatives .

Properties

CAS No.

111478-85-4

Molecular Formula

C18H23N3O4

Molecular Weight

345.4 g/mol

IUPAC Name

ethyl 2-[4-(carbamoylamino)-8-ethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetate

InChI

InChI=1S/C18H23N3O4/c1-3-10-6-5-7-11-15-12(20-18(19)23)9-25-13(8-14(22)24-4-2)17(15)21-16(10)11/h5-7,12-13,21H,3-4,8-9H2,1-2H3,(H3,19,20,23)

InChI Key

FOYLTCVVCSZQDD-UHFFFAOYSA-N

SMILES

CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3NC(=O)N)CC(=O)OCC

Canonical SMILES

CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3NC(=O)N)CC(=O)OCC

Synonyms

4-ureidoetodolac

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[4-(carbamoylamino)-8-ethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetate typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, followed by the formation of the pyrano ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the use of specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-(carbamoylamino)-8-ethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds .

Scientific Research Applications

Ethyl 2-[4-(carbamoylamino)-8-ethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl 2-[4-(carbamoylamino)-8-ethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Overview of Etodolac Metabolites

Etodolac undergoes extensive metabolism, yielding derivatives with modifications such as hydroxylation, glucuronidation, methylation, and oxidation. Key metabolites include:

  • 4-Ureidoetodolac
  • 6-Hydroxyetodolac
  • N-Methyletodolac
  • 8-(1'-Hydroxy)etodolac
  • 4-Oxoetodolac
  • 7-Hydroxyetodolac

These metabolites were systematically evaluated for anti-inflammatory activity and prostaglandin inhibition.

Pharmacological Activity Comparison

Table 1: Comparative Activity of Etodolac Metabolites

Metabolite Structural Modification In Vivo Activity (Rat Adjuvant Edema) In Vitro Prostaglandin Inhibition Excretion Profile
Etodolac Parent compound Highly active Strong inhibition ~1% unchanged
4-Ureidoetodolac Ureido group at C4 Inactive/Marginal Inactive/Marginal Minor metabolite
6-Hydroxyetodolac Hydroxyl group at C6 Inactive/Marginal Inactive/Marginal Not quantified
N-Methyletodolac Methylation at N-position Inactive/Marginal Inactive/Marginal Detected in human urine
8-(1'-Hydroxy)etodolac Hydroxyl at C8 side chain Inactive/Marginal Inactive/Marginal Not quantified
4-Oxoetodolac Oxo group at C4 Inactive/Marginal Inactive/Marginal Detected in rat urine
7-Hydroxyetodolac Hydroxyl group at C7 Inactive/Marginal Inactive/Marginal Not quantified

Key Findings

Lack of Pharmacological Activity: All metabolites, including 4-Ureidoetodolac, demonstrated negligible anti-inflammatory effects in both in vivo and in vitro models.

Metabolic Detoxification Pathway : The structural modifications (e.g., hydroxylation, glucuronidation) likely serve as detoxification mechanisms to reduce systemic toxicity rather than enhancing activity .

Research Implications

The synthesis and evaluation of 4-Ureidoetodolac and related metabolites by Humber et al. (1988) provided critical insights into etodolac’s metabolic fate and mechanisms of action . These findings have informed regulatory and pharmacological practices, emphasizing the importance of:

  • Parent Compound Focus : Drug development efforts should prioritize the parent molecule’s optimization, as metabolites often lack therapeutic value.
  • Toxicological Screening : Inactive metabolites may still require quantification to assess long-term safety, particularly in renal or hepatic impairment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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